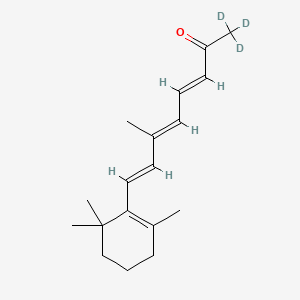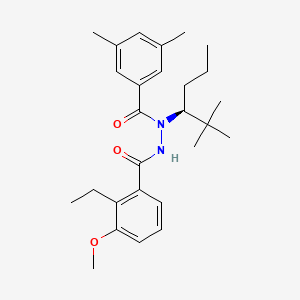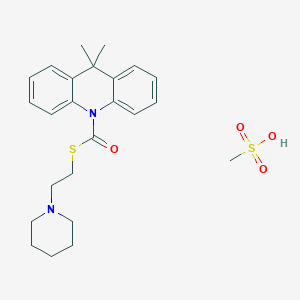
10(9H)-吖啶甲硫酸, 9,9-二甲基-, S-(2-(1-哌啶基)乙基)酯, 甲磺酸盐
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
10(9H)-Acridinecarbothioic acid, 9,9-dimethyl-, S-(2-(1-piperidinyl)ethyl) ester, monomethanesulfonate is a Drug / Therapeutic Agent.
科学研究应用
化学发光研究
- 化学发光特性: 吖啶衍生物,如 10-甲基-9-(苯氧羰基)吖啶鎓,表现出化学发光 (CL) 特性,在各种环境中很有用。这些特性因溶剂参数和反应物(如过氧化氢和碱)而异。这项研究有助于了解吖啶衍生物在不同环境中的 CL 效率和动力学 (Krzymiński 等,2010)。
晶体结构分析
- 吖啶衍生物的结构分析: 一项专注于吖啶衍生物晶体中分子堆积和分子间相互作用的研究,包括各种吖啶鎓盐,提供了对这些化合物中静电和分散相互作用的见解。这对于理解吖啶相关物质在不同状态下的结构行为至关重要 (Wera 等,2016)。
合成和反应性
- 吖啶酮的合成: 关于带有叔硫代氨基甲酰基的吖啶-9(10H)-酮的合成研究揭示了生产这些化合物的途径。这种类型的合成对于创建具有不同性质的特定吖啶衍生物非常重要 (Kobayashi 等,2013)。
化学发光效率
- 高效率化学发光吖啶鎓化合物: 已对连接到吖啶甲酸的异羟肟酸和磺基异羟肟酸进行研究,导致化合物具有高化学发光效率和稳定性。此类化合物有望用作各种应用中的化学发光标记 (Renotte 等,2000)。
化学和物理性质
- 吖啶鎓阳离子中的酸性甲基: 在 9,10-二甲基吖啶鎓氯化物中发现了甲基充当酸的独特示例。这项研究提供了对某些吖啶鎓化合物不同寻常的酸性性质的见解 (Suzuki & Tanaka, 2001)。
属性
CAS 编号 |
38044-65-4 |
|---|---|
产品名称 |
10(9H)-Acridinecarbothioic acid, 9,9-dimethyl-, S-(2-(1-piperidinyl)ethyl) ester, monomethanesulfonate |
分子式 |
C24H32N2O4S2 |
分子量 |
476.7 g/mol |
IUPAC 名称 |
methanesulfonic acid;S-(2-piperidin-1-ylethyl) 9,9-dimethylacridine-10-carbothioate |
InChI |
InChI=1S/C23H28N2OS.CH4O3S/c1-23(2)18-10-4-6-12-20(18)25(21-13-7-5-11-19(21)23)22(26)27-17-16-24-14-8-3-9-15-24;1-5(2,3)4/h4-7,10-13H,3,8-9,14-17H2,1-2H3;1H3,(H,2,3,4) |
InChI 键 |
MPOFNOASMHOZMN-UHFFFAOYSA-N |
SMILES |
CC1(C2=CC=CC=C2N(C3=CC=CC=C31)C(=O)SCCN4CCCCC4)C.CS(=O)(=O)O |
规范 SMILES |
CC1(C2=CC=CC=C2N(C3=CC=CC=C31)C(=O)SCCN4CCCCC4)C.CS(=O)(=O)O |
外观 |
Solid powder |
纯度 |
>98% (or refer to the Certificate of Analysis) |
保质期 |
>3 years if stored properly |
溶解度 |
Soluble in DMSO |
储存 |
Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years). |
同义词 |
10(9H)-Acridinecarbothioic acid, 9,9-dimethyl-, S-(2-(1-piperidinyl)ethyl) ester, monomethanesulfonate |
产品来源 |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



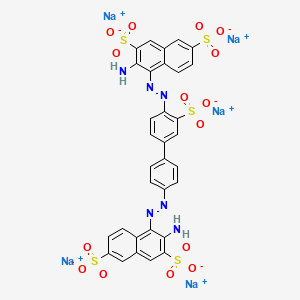
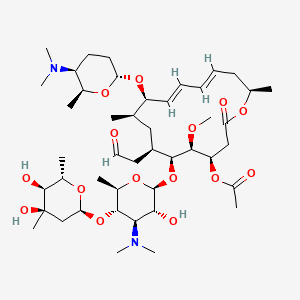
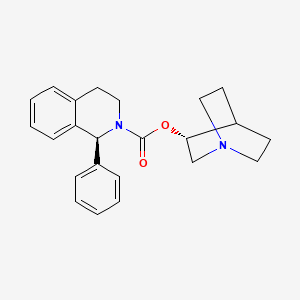
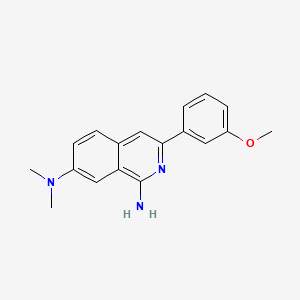
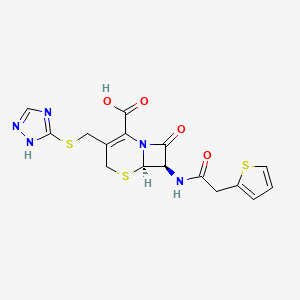
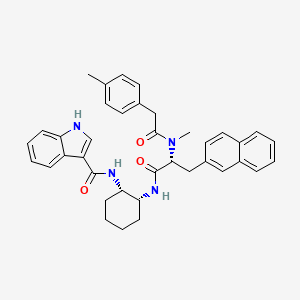
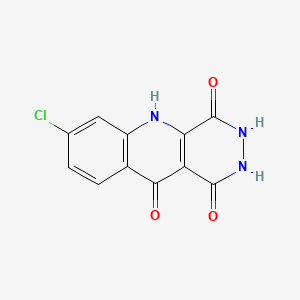
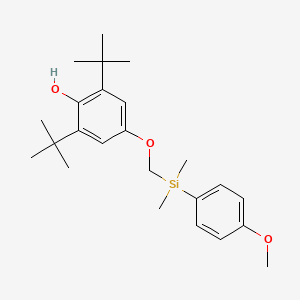
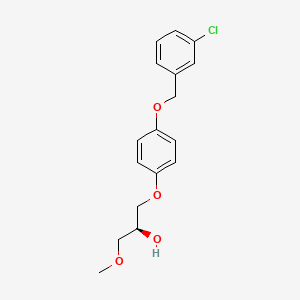
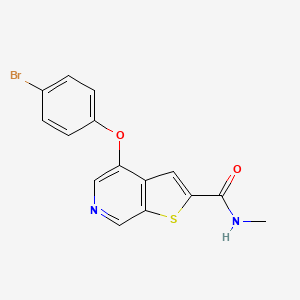
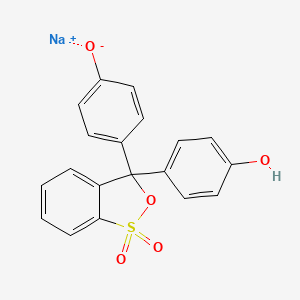
![3-[(Z)-2-carboxy-2-phenylethenyl]-4,6-dichloro-1H-indole-2-carboxylic acid](/img/structure/B1663836.png)
